molecular formula C5H11ClN6O B8088492 3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide (HCl)

3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide (HCl)

Cat. No.: B8088492
M. Wt: 206.63 g/mol
InChI Key: QAPPEDNOUOMRDX-UHFFFAOYSA-N
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Description

3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide (HCl) is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, an ethylamine group, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide (HCl) typically involves the reaction of 1,2,4-triazole with an appropriate amine under acidic conditions. The reaction conditions may vary depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure the purity and yield of the product. The process may involve multiple steps, including purification and crystallization.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions may involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions may require specific catalysts and solvents.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide (HCl) has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activity and can be used in the study of biological processes.

  • Medicine: It may have therapeutic applications and can be investigated for its potential use in drug development.

  • Industry: The compound can be utilized in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism by which 3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide (HCl) exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

  • Tris(2-aminoethyl)amine: This compound has a similar structure but differs in the arrangement of its amino groups.

  • 1,2,4-Triazole derivatives: Other derivatives of 1,2,4-triazole may have different functional groups or substituents.

Properties

IUPAC Name

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6O.ClH/c6-1-2-8-4(12)3-9-5(7)11-10-3;/h1-2,6H2,(H,8,12)(H3,7,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPPEDNOUOMRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C1=NC(=NN1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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